molecular formula C18H26N2O3 B14220754 Nonyl [3-(isocyanatomethyl)phenyl]carbamate CAS No. 823791-08-8

Nonyl [3-(isocyanatomethyl)phenyl]carbamate

Cat. No.: B14220754
CAS No.: 823791-08-8
M. Wt: 318.4 g/mol
InChI Key: CJEHMFPVRFDIPO-UHFFFAOYSA-N
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Description

Nonyl [3-(isocyanatomethyl)phenyl]carbamate is a chemical compound with the molecular formula C18H26N2O3. It is known for its unique structure, which includes a nonyl group attached to a phenyl ring substituted with an isocyanatomethyl group and a carbamate group. This compound is used in various industrial and research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonyl [3-(isocyanatomethyl)phenyl]carbamate typically involves the reaction of nonyl alcohol with 3-(isocyanatomethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Nonyl [3-(isocyanatomethyl)phenyl]carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Nonyl [3-(isocyanatomethyl)phenyl]carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Nonyl [3-(isocyanatomethyl)phenyl]carbamate involves its interaction with specific molecular targets. The isocyanatomethyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a nonyl group, isocyanatomethyl group, and carbamate group. This specific structure imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

823791-08-8

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

nonyl N-[3-(isocyanatomethyl)phenyl]carbamate

InChI

InChI=1S/C18H26N2O3/c1-2-3-4-5-6-7-8-12-23-18(22)20-17-11-9-10-16(13-17)14-19-15-21/h9-11,13H,2-8,12,14H2,1H3,(H,20,22)

InChI Key

CJEHMFPVRFDIPO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)NC1=CC=CC(=C1)CN=C=O

Origin of Product

United States

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